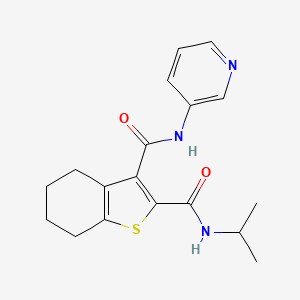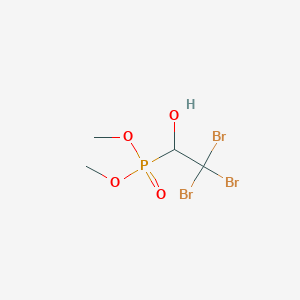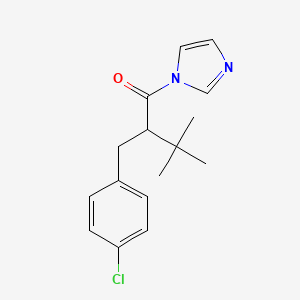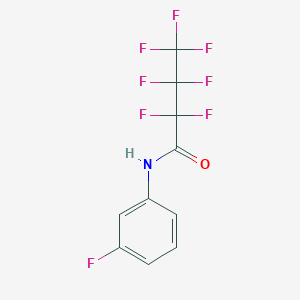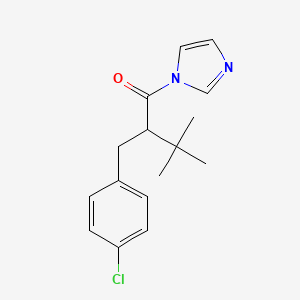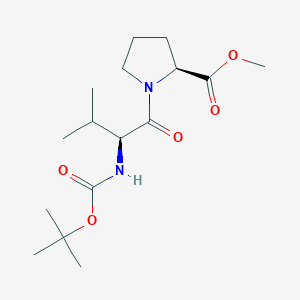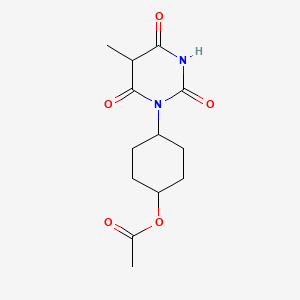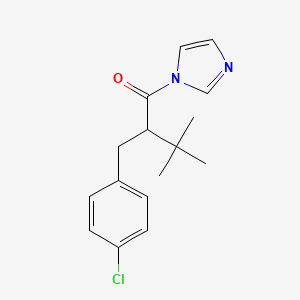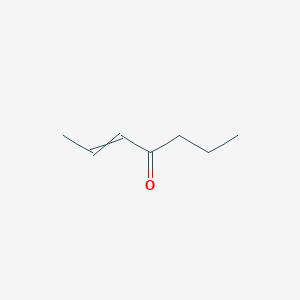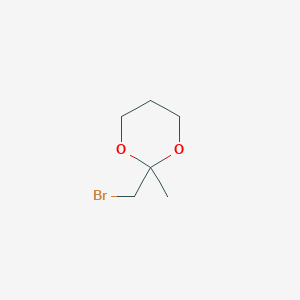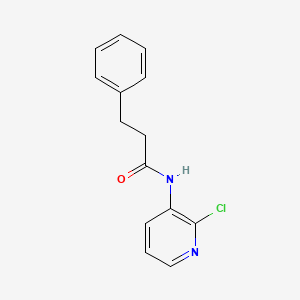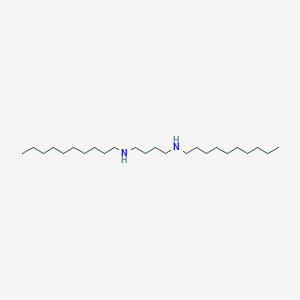
N,N'-didecylbutane-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-didecylbutane-1,4-diamine: is an organic compound characterized by the presence of two decyl groups attached to the nitrogen atoms of a butane-1,4-diamine backbone. This compound is part of the diamine family, which are known for their applications in various fields due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-didecylbutane-1,4-diamine typically involves the reaction of butane-1,4-diamine with decyl halides under basic conditions. A common method includes:
Reacting butane-1,4-diamine with decyl bromide: in the presence of a base such as sodium hydroxide or potassium carbonate.
Heating the reaction mixture: to facilitate the nucleophilic substitution reaction, resulting in the formation of N,N’-didecylbutane-1,4-diamine.
Industrial Production Methods: Industrial production of N,N’-didecylbutane-1,4-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:
Mixing the reactants: in a controlled environment.
Maintaining optimal temperature and pressure: to drive the reaction to completion.
Purifying the product: through distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: N,N’-didecylbutane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Amine oxides: from oxidation reactions.
Secondary amines: from reduction reactions.
Substituted diamines: from nucleophilic substitution reactions.
科学研究应用
N,N’-didecylbutane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers, surfactants, and as a corrosion inhibitor.
作用机制
The mechanism of action of N,N’-didecylbutane-1,4-diamine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect cellular pathways related to cell membrane integrity and signal transduction.
相似化合物的比较
- N,N’-dimethylbutane-1,4-diamine
- N,N’-diethylbutane-1,4-diamine
- 1,4-diaminobutane (putrescine)
Comparison:
- N,N’-didecylbutane-1,4-diamine has longer alkyl chains compared to N,N’-dimethylbutane-1,4-diamine and N,N’-diethylbutane-1,4-diamine, which may result in different physical properties such as solubility and melting point.
- Putrescine is a simpler diamine with shorter alkyl chains, making it less hydrophobic compared to N,N’-didecylbutane-1,4-diamine.
This detailed article provides a comprehensive overview of N,N’-didecylbutane-1,4-diamine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
41596-82-1 |
|---|---|
分子式 |
C24H52N2 |
分子量 |
368.7 g/mol |
IUPAC 名称 |
N,N'-didecylbutane-1,4-diamine |
InChI |
InChI=1S/C24H52N2/c1-3-5-7-9-11-13-15-17-21-25-23-19-20-24-26-22-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI 键 |
KQTZLHGFFQTQAU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCNCCCCNCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
